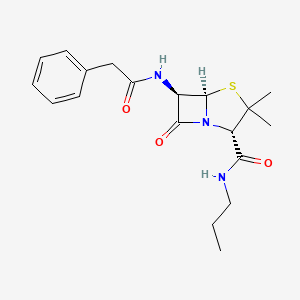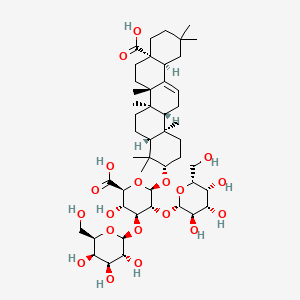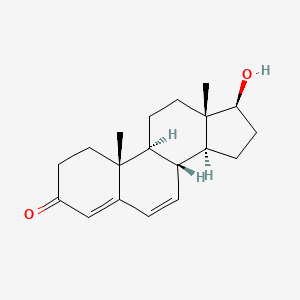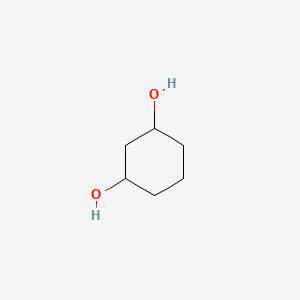
1,3-Cyclohexanediol
Overview
Description
1,3-Cyclohexanediol is a compound of interest in organic chemistry due to its versatile applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its structural features provide a platform for studying stereochemistry and the effects of substituents on cyclohexane rings.
Synthesis Analysis
The synthesis of cyclohexanediol derivatives often involves green processes, aiming for high yields and environmental sustainability. For instance, direct epoxidation and hydrolysis (dihydroxylation) of cyclohexene can produce trans-1,2-cyclohexanediol with high efficiency, using a tungstic acid/phosphoric acid catalyst in a biphasic system with a phase-transfer agent. Similarly, hydrogenation of catechol using a heterogeneous alumina-supported Ru(OH)x catalyst can yield a mixture of cis and trans-1,2-cyclohexanediol, demonstrating the feasibility of synthesizing cyclohexanediols through environmentally friendly methodologies (Antonetti et al., 2013).
Molecular Structure Analysis
Cyclohexanediols, including 1,3-derivatives, exhibit interesting molecular structures that have been analyzed using various spectroscopic and computational techniques. The stereochemistry and conformational preferences of these compounds provide insights into their reactivity and interactions. For example, studies on silicon-containing rings, such as 1-methyl-1-silacyclohexane, have shown conformational preferences that are influenced by substituents, offering analogies to cyclohexanediols' behavior (Arnason et al., 2002).
Chemical Reactions and Properties
1,3-Cyclohexanediol and its derivatives participate in a variety of chemical reactions, showcasing their reactivity towards different functional group transformations. For example, cyclohexane-1,3-dione derivatives serve as versatile scaffolds for synthesizing six-membered oxygen heterocycles, important for their biological activities (Sharma et al., 2020). Furthermore, cyclohexanediols can undergo [3 + 3] routes for constructing cyclohexanedione frameworks, highlighting their utility in organic synthesis (Ishikawa et al., 2001).
Scientific Research Applications
Catalytic Systems in Organic Synthesis
1,3-Cyclohexanediol has been utilized as a bidentate O-donor ligand in highly active copper-catalytic systems. It has demonstrated efficiency in facilitating copper-catalyzed cross-coupling reactions for the synthesis of various sulfides, including biologically significant vinyl sulfides. This method offers advantages in terms of mild reaction conditions, simplicity, generality, and high functional group tolerance (Kabir et al., 2010).
Green Routes for Synthesis
Investigations have been conducted on establishing green routes for the synthesis of 1,2-cyclohexanediol (a related compound) using zeolites as catalysts under solvent-free conditions. These studies contribute to the development of more environmentally friendly and sustainable chemical processes (Lei et al., 2016).
Biotechnological Production
Research has focused on the biotechnological production of related compounds such as 1,3-propanediol, utilizing genetically engineered microorganisms. These advancements in microbial production methods have implications for the synthesis of various biologically relevant chemicals, including 1,3-cyclohexanediol, especially in terms of economic viability and environmental sustainability (Yang et al., 2018).
Synthesis of Cyclohexane Derivatives
1,3-Cyclohexanediol has been used in the stereoselective palladium-catalyzed synthesis of 1,3-disubstituted cyclohexanes. This method is significant for producing pharmacophores present in natural products and synthetic bioactive molecules, highlighting the compound's utility in medicinal chemistry (Pang et al., 2019).
Conformational Studies and Polymorphism
Conformational isomorphism and polymorphism of cyclohexanediol derivatives, including cis-1,4-cyclohexanediol, have been extensively studied. These investigations provide insights into the molecular structures and behaviors of these compounds, which are crucial for their applications in various scientific domains (Maria et al., 2010).
Mechanism of Action
Target of Action
This compound is a simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
As a diol, it may potentially interact with biological molecules through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
One study has shown that a modified fenton’s reagent system (fe 2+ –h 2 o 2 –ch 3 cn) catalyzed the hydroxylation of cyclohexanol affording cis-1,3-cyclohexanediol as the major diol product .
Pharmacokinetics
Given its chemical structure, it is reasonable to speculate that it may be absorbed in the gastrointestinal tract if ingested, and it may be metabolized by common metabolic pathways involving enzymes such as cytochromes P450 .
Result of Action
As a small organic molecule, it may interact with a variety of cellular components and potentially influence cellular function .
Action Environment
The action, efficacy, and stability of 1,3-Cyclohexanediol can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its chemical reactivity may be affected by the pH of the environment .
properties
IUPAC Name |
cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964654 | |
| Record name | Cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanediol | |
CAS RN |
504-01-8, 823-18-7, 5515-64-0 | |
| Record name | 1,3-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-cyclohexandiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005515640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-cyclohexanediol?
A1: The molecular formula of 1,3-cyclohexanediol is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: How can I distinguish between the cis and trans isomers of 1,3-cyclohexanediol using spectroscopic techniques?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between cis and trans isomers. For instance, differences in coupling constants between protons attached to the hydroxyl-bearing carbons can be diagnostic. [, ]
Q3: Does the configuration of 1,3-cyclohexanediol influence its mass spectrometry fragmentation pattern?
A3: Yes, the configuration significantly affects the fragmentation patterns observed in mass spectrometry. Sterically controlled eliminations of water, formaldehyde, and methanol differ between isomers. Notably, the trans isomers exhibit a selective loss of the tert-butyl substituent (when present) as C4H8. []
Q4: What are the common synthetic approaches to obtain 1,3-cyclohexanediol?
A4: 1,3-Cyclohexanediol can be synthesized through several routes. One common method involves the catalytic hydrogenation of resorcinol. [, ] Another approach utilizes samarium(II) iodide-promoted sequential reductive coupling of epoxides with ketones. []
Q5: How does the choice of catalyst and solvent affect the yield and selectivity of 1,3-cyclohexanediol synthesis during resorcinol hydrogenation?
A5: The catalytic hydrogenation of resorcinol is influenced by both catalyst and solvent choices. Studies show that nickel catalysts outperform iron powder or palladium catalysts. Additionally, polar solvents are preferred, as the reaction barely proceeds in non-polar solvents. [, ]
Q6: Can 1,3-cyclohexanediol be enantioselectively synthesized?
A6: Yes, enzymatic methods can be employed for the enantioselective synthesis of 1,3-cyclohexanediol derivatives. For example, lipase-catalyzed transesterification reactions have been successfully used to obtain enantiomerically enriched monoacetates from meso-2,2-dimethyl-1,3-cyclohexanediol. []
Q7: Is 1,3-cyclohexanediol used in the synthesis of other valuable compounds?
A7: Yes, 1,3-cyclohexanediol serves as a valuable building block in organic synthesis. One example is its use in synthesizing nucleoside analogs with potential biological activity. [] It can also be used to synthesize optically active 3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block. []
Q8: What role does 1,3-cyclohexanediol play in the biotransformation of citral?
A8: In the bacterium Acinetobacter sp. Tol 5, citral biotransformation leads to the formation of (1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediol and geranic acid. This specific isomer of 1,3-cyclohexanediol is produced via a metabolic pathway originating from geranial, the trans-isomer of citral. []
Q9: Can 1,3-cyclohexanediol be used as a chiral auxiliary?
A10: Yes, 1,3-cyclohexanediol, along with other cyclic diols, can be kinetically resolved via lipase-catalyzed alcoholysis and aminolysis reactions. This resolution process allows for the separation of enantiomers and their application as chiral auxiliaries in asymmetric synthesis. []
Q10: How does the configuration of 1,3-cyclohexanediol influence its interaction with metal ions?
A11: Studies using hydroxyfullerenes as a model system have shown that the binding affinity of trivalent metal ions to 1,3-cyclohexanediol is influenced by the ionic radius of the metal. Interestingly, smaller ionic radii lead to weaker binding, a trend opposite to that observed for divalent metal ions. This suggests distinct coordination modes depending on the metal's charge. []
Q11: Does 1,3-cyclohexanediol form intramolecular hydrogen bonds?
A12: Yes, depending on its configuration and environment, 1,3-cyclohexanediol can form intramolecular hydrogen bonds. NMR and IR spectroscopy have confirmed the presence of such interactions, particularly in the cis isomer, where it stabilizes the diaxial conformation. [, ]
Q12: What are the implications of intramolecular hydrogen bonding on the chemical behavior of 1,3-cyclohexanediol?
A13: The presence of intramolecular hydrogen bonds in 1,3-cyclohexanediol influences its chemical properties. For example, it affects the rate of water elimination in mass spectrometry, making it faster in hydrogen-bonded molecular ions. This phenomenon highlights the interplay between conformation and reactivity in this molecule. []
Q13: Does 1,3-cyclohexanediol exhibit polymorphism, and if so, how does it affect its properties?
A14: Yes, 1,3-cyclohexanediol displays polymorphism, meaning it can exist in different crystalline forms. The specific polymorph formed influences the material's properties, particularly its ability to form plastic crystals. This has implications for its potential applications in various fields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








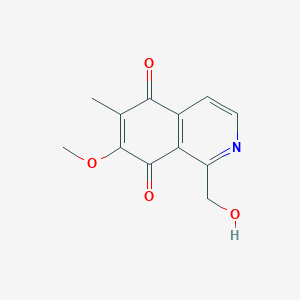
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)
